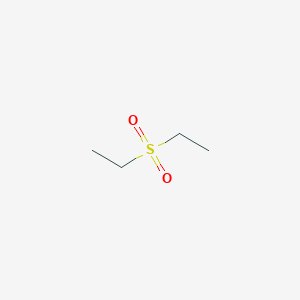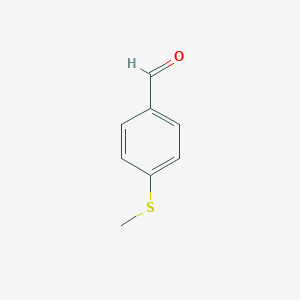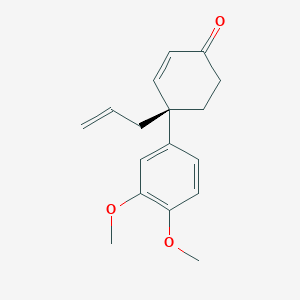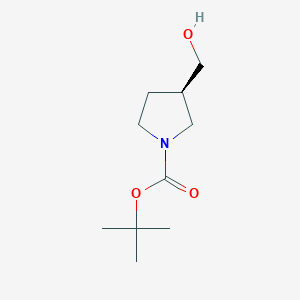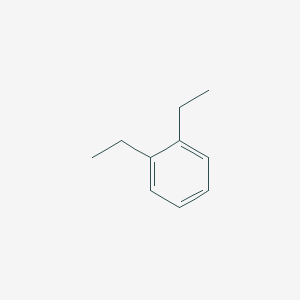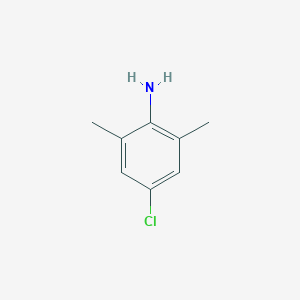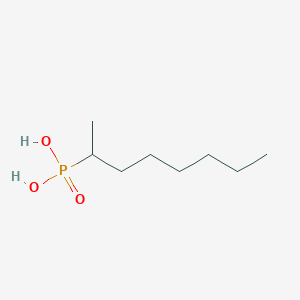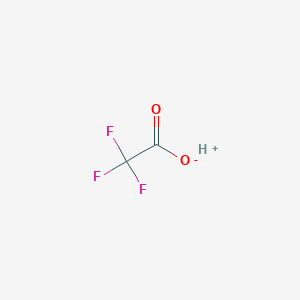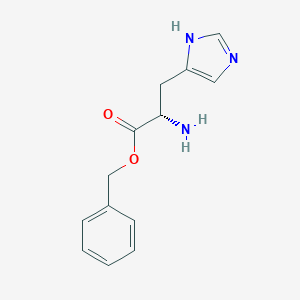
L-Histidine, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
L-Histidine, phenylmethyl ester's synthesis, involves esterification processes that attach a phenylmethyl group to the carboxyl end of L-Histidine. This modification can alter the compound's reactivity, making it a versatile building block in peptide synthesis and organic chemistry. In the context of histidine derivatives, research has focused on developing efficient synthesis methods that retain the amino acid's chirality while introducing new functional groups (Grozinger et al., 1993).
Molecular Structure Analysis
The molecular structure of L-Histidine, phenylmethyl ester, like its parent amino acid, features an imidazole ring, which plays a critical role in its chemical behavior. The phenylmethyl ester group affects the molecule's overall polarity and solubility, potentially influencing its interaction with biological molecules. Studies on related histidine compounds have explored how modifications impact the amino acid's structure and properties, shedding light on the structural dynamics of such derivatives (Li & Hong, 2011).
科学研究应用
Influence of Histidine on Metabolism
Metabolic Effects of Histidine : Histidine supplementation is explored for its potential therapeutic effects in various conditions. It's used for tissue protection in transplantation and cardiac surgery and as a supplement to potentially increase muscle performance. The administration of histidine may affect ammonia levels and several amino acids, including alanine, glutamine, and glutamate, while decreasing levels of glycine and branched-chain amino acids. These changes suggest that histidine supplementation could have implications for patients with liver injury and those looking to enhance muscle carnosine content (Holeček, 2020).
Histidine in Disease and Health
Histidine's Role in Human Health and Disease : Histidine's physiological roles include acting as a proton buffer, metal ion chelator, and scavenger of reactive oxygen species, among others. Fluctuations in histidine levels can impact bodily functions, with deficiencies linked to mental health issues such as Parkinson's disease and schizophrenia. Histidine has also been considered for its potential in treating schizophrenia (Alazawi et al., 2022).
Histidine and Kidney Diseases
Carnosine and Kidney Diseases : Carnosine, a dipeptide of beta-alanyl-L-histidine, shows promise in treating and preventing various kidney diseases due to its anti-inflammatory, anti-fibrotic, and antioxidant properties. Research suggests carnosine's potential in chronic kidney disease treatment and prevention, highlighting the need for further investigation into its therapeutic applications (Kiliś-Pstrusińska, 2020).
Histidine's Impact on Gastric Health
Histidine Decarboxylase and Gastric Health : Histidine decarboxylase inhibitors show potential in preventing gastric lesions, with studies indicating their effectiveness against ulcers induced by various factors. This highlights a novel approach to developing safe and effective anti-ulcer drugs, underscoring histidine's regulatory role in gastric acid production (Parmar et al., 1984).
安全和危害
未来方向
L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .
属性
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIQMEOYYYWDKF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine, phenylmethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

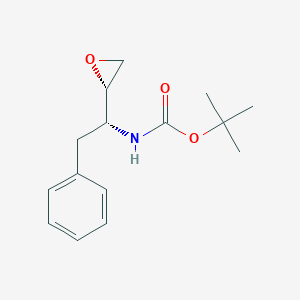
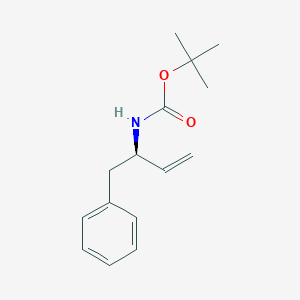
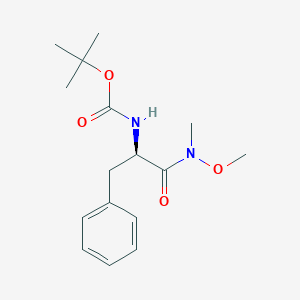
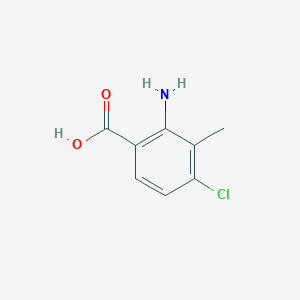
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
